molecular formula C24H27NO2 B11545773 N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(naphthalen-1-yl)acetamide

N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(naphthalen-1-yl)acetamide

Cat. No.: B11545773
M. Wt: 361.5 g/mol
InChI Key: JMGDENXHPJPOIL-UHFFFAOYSA-N
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Description

N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of phenoxy derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications . The structure of this compound includes a phenoxy group, a naphthalene ring, and an acetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(naphthalen-1-yl)acetamide involves several steps. One common method includes the reaction of 5-methyl-2-(propan-2-yl)phenol with ethyl bromoacetate to form an intermediate, which is then reacted with naphthalen-1-ylamine to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and catalysts like potassium carbonate or sodium hydride.

Chemical Reactions Analysis

N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The phenoxy group and naphthalene ring allow the compound to bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or bacterial growth .

Comparison with Similar Compounds

N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2-(naphthalen-1-yl)acetamide can be compared with other phenoxy derivatives and naphthalene-based compounds. Similar compounds include:

The uniqueness of this compound lies in its combined structural features, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H27NO2

Molecular Weight

361.5 g/mol

IUPAC Name

N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C24H27NO2/c1-17(2)21-12-11-18(3)15-23(21)27-14-13-25-24(26)16-20-9-6-8-19-7-4-5-10-22(19)20/h4-12,15,17H,13-14,16H2,1-3H3,(H,25,26)

InChI Key

JMGDENXHPJPOIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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